molecular formula C32H43NO4 B13917755 methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate

methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate

Katalognummer: B13917755
Molekulargewicht: 505.7 g/mol
InChI-Schlüssel: IAQGGZUSUWICMM-OENFEGCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate is a complex organic compound with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The cyano group and other functional groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Wirkmechanismus

The mechanism of action of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different functional groups or stereochemistry, leading to variations in its chemical and biological properties.

    This compound: Another similar compound with slight modifications in its structure, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties that are not easily replicated by other compounds.

Eigenschaften

Molekularformel

C32H43NO4

Molekulargewicht

505.7 g/mol

IUPAC-Name

methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate

InChI

InChI=1S/C32H43NO4/c1-17-13-21(28(36)37-8)20-9-11-32(7)26(25(20)18(17)2)22(34)14-24-30(5)15-19(16-33)27(35)29(3,4)23(30)10-12-31(24,32)6/h14-15,17-18,20-21,23,25-26H,9-13H2,1-8H3/t17-,18+,20?,21-,23+,25-,26-,30+,31-,32-/m1/s1

InChI-Schlüssel

IAQGGZUSUWICMM-OENFEGCESA-N

Isomerische SMILES

C[C@@H]1C[C@H](C2CC[C@@]3([C@@H]([C@@H]2[C@H]1C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC

Kanonische SMILES

CC1CC(C2CCC3(C(C2C1C)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.